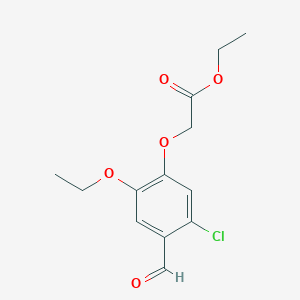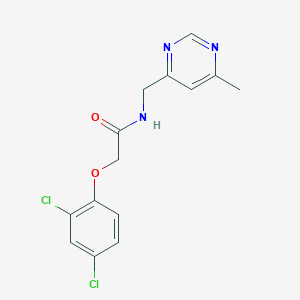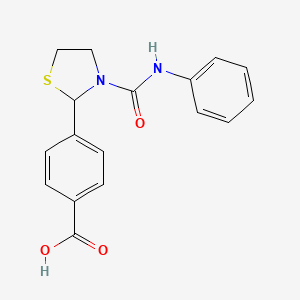![molecular formula C19H20N2O4 B2952288 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-26-8](/img/structure/B2952288.png)
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a nitro group (-NO2), which is a common functional group in organic chemistry known for its reactivity. Additionally, it has methoxy groups (-OCH3), which are often seen in compounds with potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an indole backbone with various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxy groups, which are electron-donating. These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in water .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Indole derivatives are known for their diverse pharmacological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . This compound could be investigated for potential drug development in these areas.
Antimicrobial Studies
Research has shown that indole derivatives can exhibit significant antimicrobial effects . The subject compound may serve as a basis for developing new antimicrobial agents.
Cancer Treatment
Indole derivatives have been applied in treatments targeting various cancer cells . The compound could be explored for its efficacy against specific types of cancer.
Neurological Disorders
Some indole derivatives are used to treat sexual dysfunction and have been proven opioid agonists . This suggests potential research applications in neurological disorders and pain management.
Antiulcer and Gastroprotective Effects
Indoles have shown antiulcer properties, which could make them suitable for gastroprotective medication research .
Plant Growth and Agriculture
Indole-3-acetic acid, an indole derivative, is a plant hormone involved in the regulation of plant growth . The compound could be studied for its effects on plant growth and agricultural applications.
Antitubercular Activity
Given their antitubercular activity, indole derivatives could be researched for new treatments against tuberculosis .
Antioxidant Properties
Selective indole derivatives have been highlighted as potent antioxidants . This compound may be researched for its antioxidant capacity and its potential use in preventing oxidative stress-related diseases.
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action would involve the compound interacting with its targets, potentially causing changes in the function of those targets. For example, it might inhibit or activate the target, leading to downstream effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it targets a receptor involved in cell growth, it might have anticancer effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-19(15-6-4-5-7-17(15)20-12)16(11-21(22)23)14-9-8-13(24-2)10-18(14)25-3/h4-10,16,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTMEICIHHKZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)


![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)



![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)
![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)
![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)